

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Txa707

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Compound of Interest

Compound Name: Txa707

Cat. No.: B15564030

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Abstract

Txa707 is a promising novel antibacterial agent that targets the essential bacterial cell division protein FtsZ. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and antimicrobial activity of **Txa707**. Detailed experimental protocols for key assays and data on its efficacy against a range of bacterial pathogens are presented to support further research and development efforts in the fight against antimicrobial resistance.

Discovery and Rationale

Txa707 was developed as a second-generation benzamide FtsZ inhibitor, originating from the optimization of an earlier compound, PC190723. While PC190723 showed potent anti-staphylococcal activity, it was limited by poor metabolic stability and pharmacokinetic properties. The discovery of **Txa707** involved the strategic replacement of a chlorine atom on the pyridyl ring of PC190723 with a more metabolically stable trifluoromethyl (CF₃) group.^[1] This modification resulted in a compound with improved drug-like properties and enhanced in vivo efficacy.^[1] **Txa707** is the active metabolite of the prodrug TXA-709, which was designed for improved solubility and oral bioavailability.^{[2][3]}

Chemical Synthesis

The chemical synthesis of **Txa707** has been described by Kaul M, et al. in *Antimicrobial Agents and Chemotherapy*, 2015, 59(8):4845-55. Researchers should refer to this publication for the detailed, step-by-step experimental protocol. The synthesis generally involves the coupling of key aromatic precursors to construct the final benzamide structure.

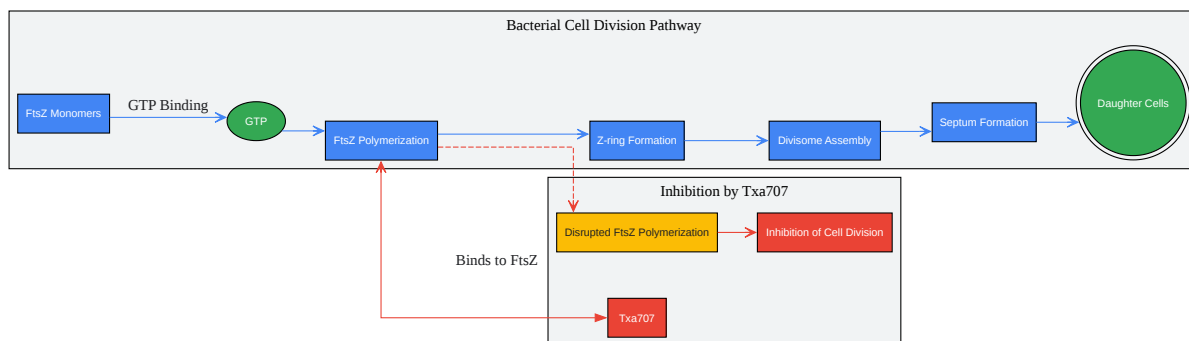
Mechanism of Action: Targeting FtsZ

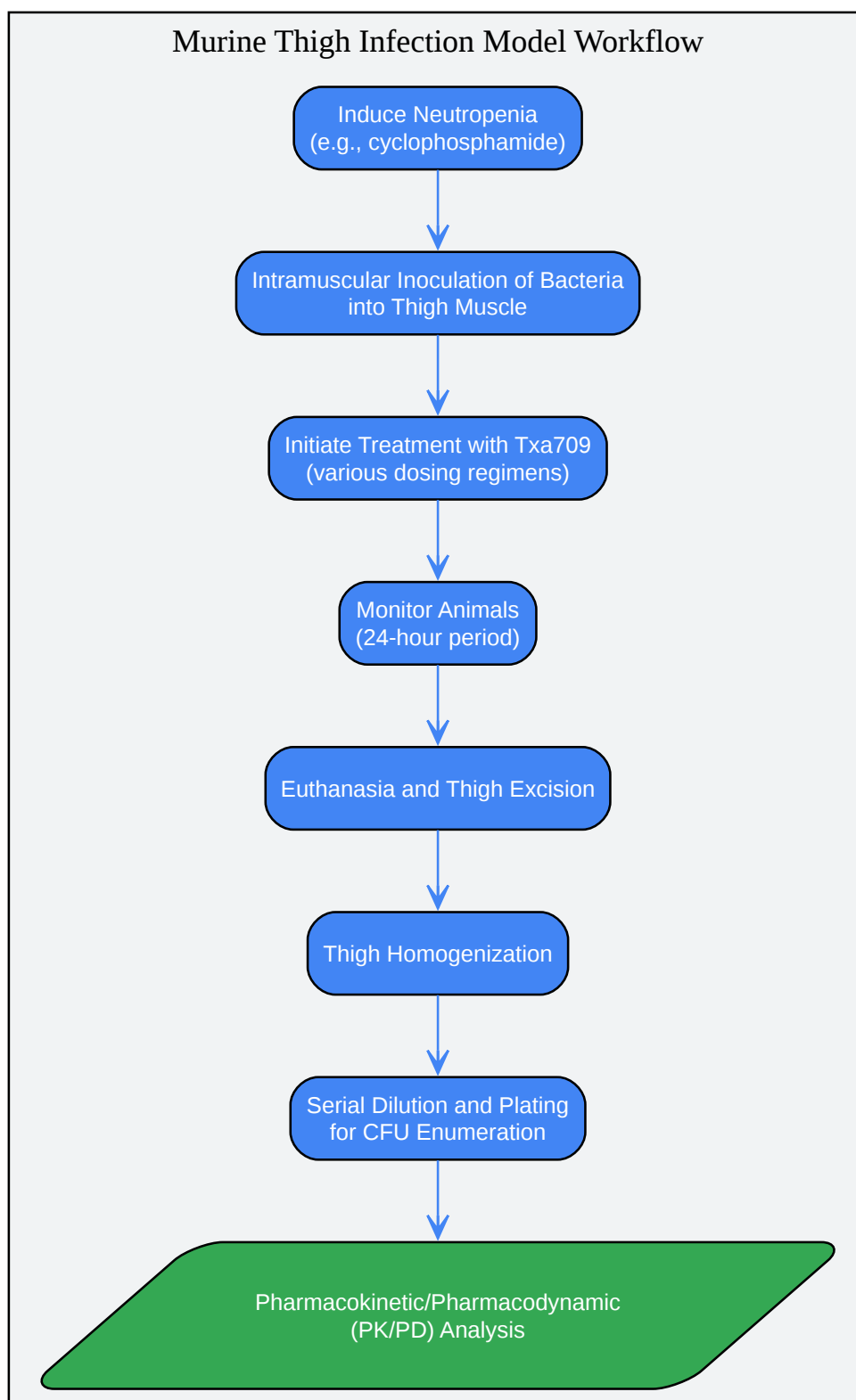
Txa707 exerts its bactericidal effect by inhibiting the function of FtsZ, a protein crucial for bacterial cell division. FtsZ is a homolog of eukaryotic tubulin and polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins involved in septum formation and cell division.[2]

Txa707 binds to a specific site on FtsZ, altering its polymerization dynamics. This interference disrupts the formation and function of the Z-ring, leading to the inhibition of cell division, filamentation of the bacteria, and eventual cell death.[4]

Signaling Pathway: Bacterial Cell Division and Inhibition by Txa707

The following diagram illustrates the bacterial cell division pathway and the point of intervention by **Txa707**.





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References

- 1. mdpi.com [mdpi.com]
- 2. In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Real-World Performance of Susceptibility Testing for Ceftolozane/Tazobactam against Non-Carbapenemase-Producing Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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